Polymer Effect: Enhanced Photoinitiation Efficiency of Polymeric 2-BBA Esters Versus Low Molecular Weight Analog
Functionalized silicone copolymers containing 2-benzoylbenzoic acid (2-BBA) ester side groups were evaluated as Type II radical polymerization photoinitiators and directly compared to low molecular weight 2-BBA ester in a model acrylate formulation [1]. The polymeric systems exhibited a clear 'polymer effect,' with enhanced photoinitiating efficiency when the 2-BBA chromophores were present as pendant groups on polymer chains with free tertiary amine co-reactant (ethyl 4-dimethylaminobenzoate) at an amine-to-BBA molar ratio r = 1 [1]. The study further demonstrated that increasing r from 0.5 to 2 at constant BBA concentration improved the initial polymerization rate and the limiting conversion [1].
| Evidence Dimension | Type II photoinitiation efficiency in acrylate polymerization |
|---|---|
| Target Compound Data | Enhanced initiation efficiency (polymer effect observed) when 2-BBA is incorporated as pendant ester groups on polysiloxane chains with amine co-reactant at r = 1 |
| Comparator Or Baseline | Low molecular weight 2-benzoylbenzoic acid ester analog |
| Quantified Difference | Greater initiation efficiency for polymeric system; efficiency further increases with amine-to-BBA molar ratio r from 0.5 to 2 |
| Conditions | Model acrylate formulation; amine co-reactant: ethyl 4-dimethylaminobenzoate; UV irradiation |
Why This Matters
For photopolymerization applications, polymeric photoinitiators based on 2-BBA offer higher efficiency and reduced migration of photolysis byproducts compared to low molecular weight analogs, critical for food-contact coatings and biomedical materials.
- [1] Carlini C, Angiolini L, et al. Polysiloxanes with benzophenone side groups: factors affecting their efficiency as free radical polymerization photoinitiators. Macromolecular Chemistry and Physics. 1996;197(12):4067-4082. DOI: 10.1002/macp.1996.021971206. View Source
